(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro group and a methylpiperidinylmethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in organic synthesis.
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, for instance, requires a palladium catalyst . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination of the corresponding aryl precursor.
Attachment of the Methylpiperidinylmethyl Group: This step involves the alkylation of the arylboronic acid with a suitable piperidine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Typical bases used in these reactions include potassium carbonate, sodium hydroxide, and cesium carbonate.
Solvents: Reactions are often carried out in solvents such as tetrahydrofuran, toluene, or dimethylformamide.
Major Products:
Scientific Research Applications
(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Similar structure but lacks the piperidine moiety.
4-(4-Methylpiperidin-1-yl)phenylboronic Acid: Similar structure but lacks the fluoro group.
Uniqueness: (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is unique due to the presence of both the fluoro and methylpiperidinylmethyl groups, which can enhance its reactivity and selectivity in coupling reactions. The combination of these functional groups allows for the synthesis of more complex and diverse organic molecules .
Properties
IUPAC Name |
[2-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)13(15)8-11/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXPILOBZLHKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159566 | |
Record name | Boronic acid, B-[2-fluoro-4-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-21-0 | |
Record name | Boronic acid, B-[2-fluoro-4-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-fluoro-4-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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